molecular formula C10H10O2S B8480990 8-Methoxythiochroman-3-one

8-Methoxythiochroman-3-one

Cat. No.: B8480990
M. Wt: 194.25 g/mol
InChI Key: UPBSICACNAVTFQ-UHFFFAOYSA-N
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Description

8-Methoxychroman-3-one (CAS: 91520-00-2) is a bicyclic organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol . It belongs to the chromanone family, characterized by a benzopyran ring system with a ketone group at position 3 and a methoxy substituent at position 6. This compound is typically stored under dry, room-temperature conditions to maintain stability .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

8-methoxy-4H-thiochromen-3-one

InChI

InChI=1S/C10H10O2S/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3

InChI Key

UPBSICACNAVTFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SCC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromanone/Isochromanone Family

The following table summarizes key structural and physicochemical differences between 8-Methoxychroman-3-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features Reference
8-Methoxychroman-3-one C₁₀H₁₀O₃ 178.18 8-OCH₃, 3-ketone Bicyclic chromanone core; methoxy at position 7.
8-Methoxy-isochroman-1-one C₉H₈O₃ 164.16 8-OCH₃, 1-ketone Isochromanone isomer with ketone at position 1; lower molecular weight.
4-Methyl-isochroman-1-one C₁₀H₁₀O₂ 162.19 4-CH₃, 1-ketone Methyl substitution enhances lipophilicity; no methoxy group.
7-Methoxy-3-chromanone C₁₀H₁₀O₃ 178.18 7-OCH₃, 3-ketone Positional isomer of 8-Methoxychroman-3-one; methoxy at position 5.
8-Methoxy-3-(4-methylbenzylidene)-6-(prop-1-enyl)chroman-4-one C₂₁H₂₀O₃ 320.38 8-OCH₃, 3-benzylidene, 6-prop-1-enyl, 4-ketone Extended conjugation increases planarity and melting point (181–182°C).
Key Observations:
  • Positional Isomerism: The placement of the methoxy group significantly impacts reactivity and physical properties.
  • Ketone Position: Isochromanone derivatives (e.g., 8-Methoxy-isochroman-1-one) differ in the ketone’s position (1 vs. 3), which affects ring strain and electronic distribution .
  • Substituent Effects : Bulky groups like benzylidene (e.g., in the compound from ) increase molecular weight and melting points due to enhanced intermolecular interactions.

Spectral and Analytical Data

  • NMR Trends: Methoxy protons in 8-Methoxychroman-3-one typically resonate at δ 3.7–3.9 ppm in ¹H-NMR, similar to other methoxy-substituted chromanones . Ketone carbons in chromanones appear at δ 195–205 ppm in ¹³C-NMR, whereas isochromanones (e.g., 8-Methoxy-isochroman-1-one) show downfield shifts due to differing electronic environments .
  • Mass Spectrometry : Molecular ion peaks for 8-Methoxychroman-3-one (m/z 178) align with its molecular weight, while derivatives with additional substituents (e.g., benzylidene groups) show higher m/z values .

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